molecular formula C11H24 B14548303 2,2,4,5-Tetramethylheptane CAS No. 61868-45-9

2,2,4,5-Tetramethylheptane

Cat. No.: B14548303
CAS No.: 61868-45-9
M. Wt: 156.31 g/mol
InChI Key: MPDBIZNQOUSUIN-UHFFFAOYSA-N
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Description

2,2,4,5-Tetramethylheptane is an organic compound belonging to the class of alkanes. It is a branched hydrocarbon with the molecular formula C11H24. This compound is characterized by its four methyl groups attached to the heptane backbone, making it a highly branched structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,5-Tetramethylheptane can be achieved through various organic reactions. One common method involves the alkylation of heptane with methylating agents under specific conditions. For instance, the reaction of heptane with methyl iodide in the presence of a strong base like sodium hydride can yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves catalytic processes. Catalysts such as zeolites or metal oxides can be used to facilitate the alkylation of heptane with methyl groups. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,4,5-Tetramethylheptane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions.

    Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.

    Substitution: Halogenation reactions can replace hydrogen atoms with halogen atoms, forming compounds like this compound chloride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Simpler hydrocarbons.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2,2,4,5-Tetramethylheptane has several applications in scientific research:

    Chemistry: It is used as a reference compound in studies of hydrocarbon behavior and properties.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,4,5-Tetramethylheptane involves its interaction with molecular targets through various pathways. As a hydrocarbon, it primarily participates in hydrophobic interactions. Its branched structure can influence its reactivity and interaction with other molecules, making it a valuable compound in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4,4-Tetramethylheptane
  • 2,2,5,5-Tetramethylheptane
  • 2,2,4-Trimethylheptane

Uniqueness

2,2,4,5-Tetramethylheptane is unique due to its specific branching pattern, which affects its physical and chemical properties. Compared to other similar compounds, it may exhibit different boiling points, melting points, and reactivity, making it suitable for specific applications in research and industry.

Properties

CAS No.

61868-45-9

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

2,2,4,5-tetramethylheptane

InChI

InChI=1S/C11H24/c1-7-9(2)10(3)8-11(4,5)6/h9-10H,7-8H2,1-6H3

InChI Key

MPDBIZNQOUSUIN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)CC(C)(C)C

Origin of Product

United States

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